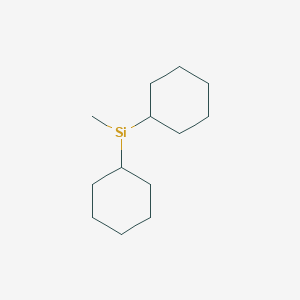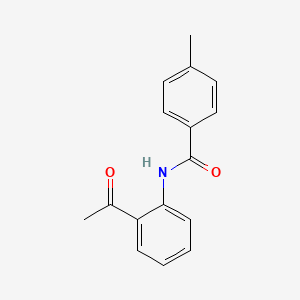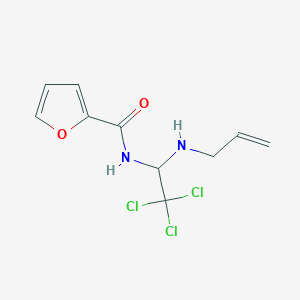
Furan-2-carboxylic acid (1-allylamino-2,2,2-trichloro-ethyl)-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-carboxylic acid (1-allylamino-2,2,2-trichloro-ethyl)-amide is a synthetic organic compound that features a furan ring, a carboxylic acid group, and an amide linkage with an allylamino and trichloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-carboxylic acid (1-allylamino-2,2,2-trichloro-ethyl)-amide typically involves the following steps:
Formation of Furan-2-carboxylic acid: This can be achieved through the oxidation of furfural using oxidizing agents such as potassium permanganate or nitric acid.
Amide Formation: The carboxylic acid group of Furan-2-carboxylic acid is converted to an amide by reacting with 1-allylamino-2,2,2-trichloro-ethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This could include continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid.
Reduction: The trichloroethyl group can be reduced to a dichloroethyl or chloroethyl group using reducing agents like lithium aluminum hydride.
Substitution: The allylamino group can participate in substitution reactions, such as nucleophilic substitution with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Furan-2-carboxylic acid (1-allylamino-2,2-dichloro-ethyl)-amide.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a scaffold for drug development due to its unique structure.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The trichloroethyl group might play a role in binding interactions, while the furan ring could participate in π-π stacking interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxylic acid: Lacks the amide and trichloroethyl groups.
2,2,2-Trichloroethylamine: Lacks the furan and carboxylic acid groups.
Allylamine: Lacks the furan, carboxylic acid, and trichloroethyl groups.
Uniqueness
Furan-2-carboxylic acid (1-allylamino-2,2,2-trichloro-ethyl)-amide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C10H11Cl3N2O2 |
|---|---|
Molekulargewicht |
297.6 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-(prop-2-enylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H11Cl3N2O2/c1-2-5-14-9(10(11,12)13)15-8(16)7-4-3-6-17-7/h2-4,6,9,14H,1,5H2,(H,15,16) |
InChI-Schlüssel |
BLAKKBODDPASEV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


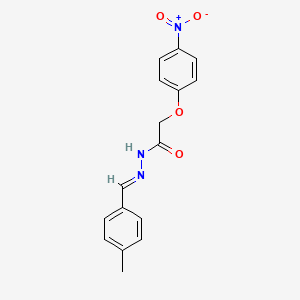
![N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide](/img/structure/B11991922.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11991928.png)
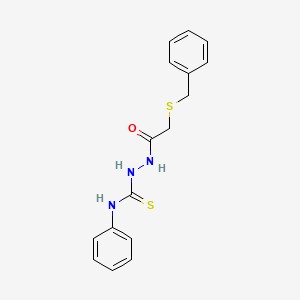

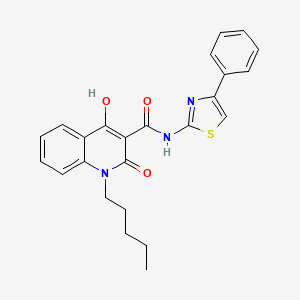
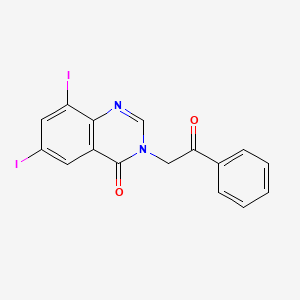


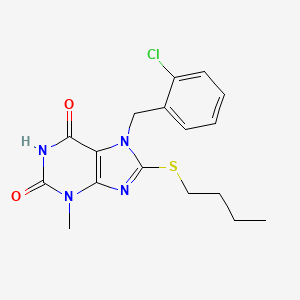
![(5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11991973.png)

